4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
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Overview
Description
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H14BrClN2O3 and a molecular weight of 457.714 g/mol This compound is known for its unique structure, which includes bromobenzoyl, carbohydrazonoyl, ethoxyphenyl, and chlorobenzoate groups
Preparation Methods
The synthesis of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the bromobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with ethoxyphenyl and chlorobenzoate groups under specific conditions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
These compounds share similar structural features but differ in the position and type of substituents. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
478391-42-3 |
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Molecular Formula |
C23H18BrClN2O4 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18BrClN2O4/c1-2-30-21-12-15(14-26-27-22(28)17-4-3-5-18(24)13-17)6-11-20(21)31-23(29)16-7-9-19(25)10-8-16/h3-14H,2H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
QNGPCWGHPGXBDV-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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